molecular formula C13H20FNO4S2 B2540281 2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol CAS No. 1396773-69-5

2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol

Cat. No.: B2540281
CAS No.: 1396773-69-5
M. Wt: 337.42
InChI Key: BFSJZEAQYHKPKZ-UHFFFAOYSA-N
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Description

2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is a complex organic compound characterized by its unique chemical structure This compound contains a combination of functional groups, including a sulfonamide, a fluoro-substituted aromatic ring, a methoxy group, and a butanol backbone with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the sulfonamide: The reaction between 3-fluoro-4-methoxybenzenesulfonyl chloride and an appropriate amine under basic conditions to form the sulfonamide intermediate.

    Alkylation: The sulfonamide intermediate is then alkylated with a suitable alkylating agent, such as 4-(methylsulfanyl)butan-2-ol, under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoro and methoxy groups may enhance the compound’s binding affinity and selectivity for its targets. The methylsulfanyl group can modulate the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-fluoro-2-methylaniline: Contains a fluoro-substituted aromatic ring similar to the target compound.

    Methyl 3-fluoro-4-methoxybenzoate: Shares the methoxy and fluoro substituents on the aromatic ring.

Uniqueness

2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonamide, fluoro, methoxy, and methylsulfanyl groups in a single molecule allows for versatile interactions with biological targets and diverse chemical transformations.

Properties

IUPAC Name

3-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO4S2/c1-13(16,6-7-20-3)9-15-21(17,18)10-4-5-12(19-2)11(14)8-10/h4-5,8,15-16H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSJZEAQYHKPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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